[1,4'-Bipiperidin]-3-one
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Overview
Description
[1,4’-Bipiperidin]-3-one: is a heterocyclic organic compound that features a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidin]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine derivatives with suitable reagents to form the desired bipiperidine structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods: In industrial settings, the production of [1,4’-Bipiperidin]-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: [1,4’-Bipiperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1,4’-Bipiperidin]-3-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, [1,4’-Bipiperidin]-3-one and its derivatives are investigated for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,4-Bipiperidin-3-ol: This compound is structurally similar but contains an additional hydroxyl group.
1,4’-Bipiperidin-3-carboxylic acid: This derivative features a carboxyl group, which alters its chemical properties.
Uniqueness: [1,4’-Bipiperidin]-3-one is unique due to its specific ring structure and the presence of a ketone group
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-piperidin-4-ylpiperidin-3-one |
InChI |
InChI=1S/C10H18N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9,11H,1-8H2 |
InChI Key |
CJGLGUUWERDUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN(C1)C2CCNCC2 |
Origin of Product |
United States |
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